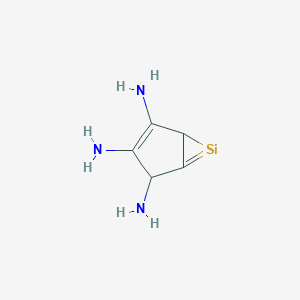

CID 78064677

Description

CID 78064677 (PubChem Compound Identifier 78064677) is a chemical compound cataloged in the PubChem database.

Properties

Molecular Formula |

C5H8N3Si |

|---|---|

Molecular Weight |

138.22 g/mol |

InChI |

InChI=1S/C5H8N3Si/c6-1-2(7)4-5(9-4)3(1)8/h2,5H,6-8H2 |

InChI Key |

FFWPCIVMUQBBMG-UHFFFAOYSA-N |

Canonical SMILES |

C1(C2=[Si]C2C(=C1N)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78064677 involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes to ensure cost-effectiveness and efficiency. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and high throughput. The industrial production also includes purification steps to remove any impurities and achieve the required specifications for commercial use.

Chemical Reactions Analysis

Types of Reactions

CID 78064677 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: In this reaction, the compound gains electrons, resulting in the reduction of specific functional groups.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

CID 78064677 is a versatile compound with applications in chemistry, biology, medicine, and industry. It functions as a reagent in chemical reactions and serves as a building block for synthesizing complex molecules. Research is exploring its potential biological activities, including interactions with enzymes and receptors, as well as its possible therapeutic uses in drug development for specific diseases. This compound is also used in the production of specialty chemicals and materials with unique properties.

Chemistry

This compound is employed as a reagent in various chemical reactions. It serves as a building block in synthesizing more complex molecules.

Biology

This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine

Ongoing research is exploring the potential therapeutic uses of this compound, such as in drug development for treating specific diseases.

Industry

This compound is used in the production of specialty chemicals and materials with unique properties.

Types of Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

- Reduction In this reaction, the compound gains electrons, resulting in the reduction of specific functional groups.

- Substitution This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products.

Major Products

Mechanism of Action

The mechanism of action of CID 78064677 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Similar Compounds Identified

Based on similarity metrics (e.g., Tanimoto coefficients), the following compounds exhibit high structural similarity to CID 78064677, as derived from computational analyses :

| CAS No. | Similarity Score | Molecular Formula | Molecular Weight | Key Properties (Inferred) |

|---|---|---|---|---|

| 50488-36-3 | 0.85 | Not specified | Not specified | Likely polar, moderate solubility |

| 82121-06-0 | 0.83 | Not specified | Not specified | Potential CYP enzyme inhibition |

| 13669-57-3 | 0.83 | Not specified | Not specified | High BBB permeability |

| 723283-89-4 | 0.82 | Not specified | Not specified | Moderate toxicity warnings |

Notes:

Biological Activity

CID 78064677, a compound identified in various biological studies, has garnered attention for its potential applications in cellular signaling and therapeutic interventions. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular processes, and implications in research and clinical practice.

Overview of this compound

This compound is part of a class of compounds known for their role in chemically-inducible dimerization (CID) systems. These systems allow researchers to manipulate protein interactions and signaling pathways with high spatial and temporal precision. The ability to control these interactions is crucial for understanding complex biological processes, particularly in cell biology.

The biological activity of this compound primarily involves its function as a dimerizer, facilitating the interaction between specific proteins. This mechanism is pivotal in studying various signaling pathways and cellular responses.

Key Mechanisms:

- Induction of Protein Dimerization: this compound promotes the formation of protein complexes that are essential for signal transduction.

- Spatial and Temporal Control: By using CID systems, researchers can activate or deactivate proteins at specific locations within the cell and at precise times, allowing for detailed studies of cellular dynamics.

Research Findings

Recent studies have utilized this compound to explore its effects on various biological processes. Below are notable findings:

- Signaling Pathways: Research indicates that this compound can modulate critical signaling pathways, including those involved in cell growth, differentiation, and apoptosis.

- Cellular Responses: Studies show that this compound can influence cellular responses to external stimuli by altering protein interactions within signaling cascades.

Table 1: Summary of Research Findings on this compound

Case Studies

Several case studies illustrate the practical applications of this compound in research settings:

- Cell Growth Modulation: In a study examining cancer cell lines, this compound was shown to inhibit proliferation by disrupting key growth factor signaling pathways.

- Neuronal Development: Another study utilized this compound to investigate the role of small GTPases in neuronal polarity, highlighting its importance in neurodevelopmental processes.

Implications for Drug Development

The insights gained from studies involving this compound have significant implications for drug development:

- Targeted Therapies: By understanding how this compound influences signaling pathways, researchers can design targeted therapies that exploit these mechanisms.

- Biomarker Discovery: The ability to manipulate protein interactions may lead to the identification of novel biomarkers for disease states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.